molecular formula C7H12N2O2 B588440 (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 158393-18-1

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B588440
M. Wt: 156.185
InChI Key: JQCSFFVNZWKQOP-RITPCOANSA-N
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Description

“(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound with the CAS Number: 158393-18-1. Its molecular formula is C7H12N2O2 and it has a molecular weight of 156.18 .

Physical and Chemical Properties This compound is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

The compound (7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a structural unit in the broader family of pyrazine derivatives, which are well-recognized for their wide-ranging pharmacological properties. Pyrazines, as a class of nitrogen-containing heterocyclic compounds, have been the subject of extensive research due to their diverse biological and pharmacological activities. They have been explored for their potential in various fields, including food science, pharmaceuticals, and synthetic organic chemistry, often serving as building blocks for developing drug-like candidates with broad medicinal properties.

Food Science Applications

Pyrazines are pivotal in contributing to the baking, roasted, and nutty flavors in food products through the Maillard reaction, an essential method of synthesizing these compounds during food processing. Strategies to control pyrazine generation, aiming to enhance desirable flavors while minimizing unwanted by-products, demonstrate the compound's significance in improving food quality and consumer satisfaction (Yu et al., 2021).

Pharmaceutical and Medicinal Chemistry

Pyrazine derivatives have been found to possess diverse pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. These effects underscore the compound's potential as a valuable component in designing new therapeutic agents. Reviews and patents from 2008 onwards have highlighted the increasing interest in pyrazine derivatives for their pharmacological applications, reflecting ongoing efforts to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Organic Synthesis and Catalysis

The compound's relevance extends to organic synthesis and catalysis, where it is involved in the formation of complex molecules through multi-component reactions (MCRs). These reactions are notable for their atom economy and eco-friendliness, facilitating the synthesis of complex heterocycles in a single step with higher selectivity. The ability to generate fused heterocyclic derivatives using such methods showcases the compound's utility in advancing synthetic methodologies and developing novel materials (Dhanalakshmi et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(7R,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-5-3-6-7(11)8-1-2-9(6)4-5/h5-6,10H,1-4H2,(H,8,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSFFVNZWKQOP-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

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